(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structural features It contains a fluorophenyl group, a naphthalenylmethylidene moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the fluorophenyl and naphthalenylmethylidene groups. Common reagents used in these reactions include fluorobenzyl bromide, naphthaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and naphthalenylmethylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry: Industrially, this compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Known for its use as a disinfectant and antiseptic.
Comparison: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, (5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione offers broader applications in scientific research and industry .
Properties
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-17-10-8-14(9-11-17)13-25-21(27)19(20(26)24-22(25)28)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,24,26,28)/b19-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDECHUGXFJEX-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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